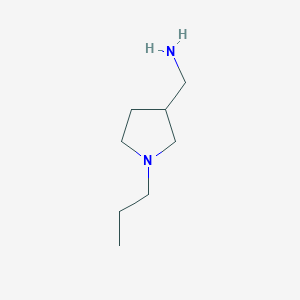

1-(Azepan-1-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

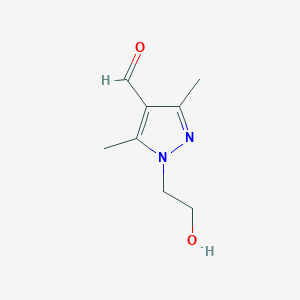

1-(Azepan-1-yl)propan-2-one is a chemical compound that belongs to the class of organic compounds known as azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound features an azepanone ring structure, which is a seven-membered saturated heterocycle with a ketone functional group.

Synthesis Analysis

The synthesis of azepine derivatives, including 1-(Azepan-1-yl)propan-2-one, can be achieved through intramolecular condensation reactions. A novel strategy for constructing azepine rings involves the use of tertiary enamides and aldehydes, which undergo a reaction in the presence of BBr3 as a Lewis acid catalyst and P2O5 as an additive. This method has been shown to produce various azepine derivatives with high efficiency and scalability, yielding products in 71-96% yields .

Molecular Structure Analysis

The molecular structure of azepan-2-one derivatives has been studied through crystallography. In one such compound, the azepan-2-one ring adopts a chair conformation, which is a stable and common conformation for seven-membered rings. Additionally, the crystal structure analysis reveals that molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, with weak C—H⋯O interactions occurring between the chains .

Chemical Reactions Analysis

Azepine derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atom and the ketone group. For instance, 1-Aza-1,3-bis(triphenylphosphoranylidene)propane, a related compound, can be used as a synthon for the preparation of different heterocyclic compounds, including azepines. This demonstrates the versatility of azepine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan and its derivatives have been explored through both computational and experimental thermochemical studies. These studies provide insights into the conformational energetics of the compounds, revealing several low-energy conformers. The standard enthalpy of formation and enthalpies of vaporization have been determined, contributing to a better understanding of the stability and reactivity of azepine compounds. Additionally, natural bond orbital (NBO) calculations offer an analysis of the structural behavior of these compounds .

Scientific Research Applications

-

Scientific Field: Chemical Synthesis

- Application Summary : “1-(Azepan-1-yl)propan-2-one” is a chemical compound with the CAS Number: 1019121-12-0 . It’s used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the available resources .

- Results or Outcomes : The outcomes of its use in chemical synthesis are not specified in the available resources .

-

Scientific Field: Drug Delivery

- Application Summary : An analogue of “1-(Azepan-1-yl)propan-2-one”, specifically “2-(2-oxoazepan-1-yl)acetic acid”, has been studied as a potential penetration enhancer for drug delivery .

- Methods of Application : The compound was tested for its ability to enhance the penetration of hydrocortisone through the hairless mouse skin .

- Results or Outcomes : The analogue proved to be an effective enhancer for the penetration of hydrocortisone .

-

Scientific Field: Chemical Synthesis

- Application Summary : “1-(azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one” is a chemical compound with the CAS Number: 1019121-12-0 . It’s used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the available resources .

- Results or Outcomes : The outcomes of its use in chemical synthesis are not specified in the available resources .

-

Scientific Field: Drug Delivery

- Application Summary : An analogue of “1-(Azepan-1-yl)propan-2-one”, specifically “2-(2-oxopiperidin-1-yl)acetic acid”, has been studied as a potential penetration enhancer for drug delivery .

- Methods of Application : The compound was tested for its ability to enhance the penetration of hydrocortisone through the hairless mouse skin .

- Results or Outcomes : The analogue proved to be an effective enhancer for the penetration of hydrocortisone .

-

Scientific Field: Chemical Synthesis

- Application Summary : “1-(azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one” is a chemical compound with the CAS Number: 1019121-12-0 . It’s used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the available resources .

- Results or Outcomes : The outcomes of its use in chemical synthesis are not specified in the available resources .

-

Scientific Field: Drug Delivery

- Application Summary : An analogue of “1-(Azepan-1-yl)propan-2-one”, specifically “Esters of 2-(2-oxopiperidin-1-yl)acetic acid”, has been studied as a potential penetration enhancer for drug delivery .

- Methods of Application : The compound was tested for its ability to enhance the penetration of hydrocortisone through the hairless mouse skin .

- Results or Outcomes : The analogue proved to be an effective enhancer for the penetration of hydrocortisone .

Safety And Hazards

The safety information for 1-(Azepan-1-yl)propan-2-one indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name |

1-(azepan-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMULOULXASJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)propan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)